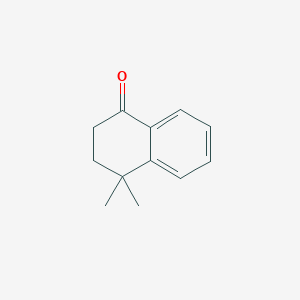

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Beschreibung

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDVZOXPHYFANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284810 | |

| Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-69-3 | |

| Record name | 2979-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one. This information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound, also known as 4,4-dimethyl-1-tetralone, is a cyclic ketone with a naphthalene-based scaffold. Its core structure is of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of various biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2979-69-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | [3] |

| Purity | ≥97% (commercially available) | [1] |

| SMILES | CC1(C)CCC(=O)c2ccccc21 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Data available, though specific shifts and coupling constants require access to spectral databases. |

| ¹³C NMR | No specific data found in the public domain for this isomer. |

| Infrared (IR) | No specific data found in the public domain for this isomer. |

| Mass Spectrometry (MS) | No specific data found in the public domain for this isomer. |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below. Please note this is a generalized protocol and would require optimization.

Logical Workflow for the Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Experimental Considerations:

-

Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents must be used.

-

Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.

-

Purification: The crude product would likely require purification by column chromatography on silica gel.

Biological Relevance and Signaling Pathways

The primary documented biological relevance of this compound is its use as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists.[3] RARs are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer.

While there is no direct evidence of this compound itself modulating specific signaling pathways, its role as a precursor to RAR antagonists strongly suggests a connection to the Retinoid Signaling Pathway .

Logical Relationship of this compound to the Retinoid Signaling Pathway

Caption: Relationship of the compound to the Retinoid Signaling Pathway.

Mechanism of Action of Downstream Compounds:

Retinoid X Receptor (RXR) antagonists synthesized from this core structure are designed to bind to the ligand-binding pocket of RXRs.[4][5][6] This binding prevents the recruitment of coactivator proteins, thereby inhibiting the transcription of target genes.[4] RXRs form heterodimers with other nuclear receptors, including RARs, and the antagonism of RXR can modulate the signaling of these partner receptors.[7]

Conclusion

This compound is a valuable chemical intermediate, particularly in the development of modulators of the retinoid signaling pathway. While detailed public data on its specific physical properties and biological activity are limited, its established role as a precursor for potent RXR antagonists underscores its importance for researchers in oncology, dermatology, and other fields where retinoid signaling is a key therapeutic target. Further research into the direct biological effects of this compound and the development of optimized, scalable synthetic protocols are warranted.

References

- 1. 4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 2979-69-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Determinants of retinoid X receptor transcriptional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of retinoid X receptor selective diaryl sulfide analogs of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 4,4-dimethyltetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4,4-dimethyltetralone. The document details a probable synthetic route, outlines the expected spectroscopic data based on analogous compounds, and illustrates the logical workflow for confirming the molecule's structure.

Synthesis of 4,4-dimethyltetralone

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid. In the case of 4,4-dimethyltetralone, the precursor would be 4,4-dimethyl-4-phenylbutyric acid.

Experimental Protocol: Synthesis of 4,4-dimethyltetralone

Step 1: Synthesis of 4,4-dimethyl-4-phenylbutyric acid

A plausible route to the necessary precursor, 4,4-dimethyl-4-phenylbutyric acid, involves the reaction of a suitable phenyl derivative with a dimethyl-substituted butyric acid derivative.

Materials:

-

Benzene

-

3,3-Dimethylacrylic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,3-dimethylacrylic acid in benzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to facilitate the Friedel-Crafts alkylation.

-

After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4,4-dimethyl-4-phenylbutyric acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 4,4-dimethyltetralone

Materials:

-

4,4-dimethyl-4-phenylbutyric acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl)

-

Sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

The purified 4,4-dimethyl-4-phenylbutyric acid is converted to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), at room temperature. The excess reagent is removed under reduced pressure.

-

The crude acid chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the solution with vigorous stirring.

-

The reaction mixture is stirred at low temperature for a specified period to allow for the intramolecular cyclization.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 4,4-dimethyltetralone.

-

The final product can be purified by vacuum distillation or column chromatography.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4-dimethyltetralone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~2.6 | t | 2H |

| H-3 | ~2.0 | t | 2H |

| H-5 | ~8.0 | dd | 1H |

| H-6 | ~7.3 | t | 1H |

| H-7 | ~7.5 | t | 1H |

| H-8 | ~7.2 | d | 1H |

| -CH₃ (at C-4) | ~1.3 | s | 6H |

Note: Predicted values are based on typical chemical shifts for protons in similar chemical environments.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4-dimethyltetralone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~198 |

| C-2 | ~37 |

| C-3 | ~30 |

| C-4 | ~35 |

| C-4a | ~133 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~133 |

| C-8 | ~126 |

| C-8a | ~144 |

| -CH₃ (at C-4) | ~29 |

Note: Predicted values are based on typical chemical shifts for carbons in similar chemical environments.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 4,4-dimethyltetralone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | ~1685 | Strong |

| C-H (sp² aromatic) | ~3050-3100 | Medium |

| C-H (sp³ aliphatic) | ~2850-2960 | Medium-Strong |

| C=C (Aromatic) | ~1600, ~1450 | Medium-Weak |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 4,4-dimethyltetralone

| m/z | Predicted Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - CH₃ - CO]⁺ |

| 116 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for ketones.

Structure Elucidation Workflow

The logical process for the elucidation of the structure of 4,4-dimethyltetralone, assuming the synthesis and data acquisition have been completed, is outlined below.

Caption: Logical workflow for the structure elucidation of 4,4-dimethyltetralone.

Interpretation of Spectroscopic Data

-

Mass Spectrometry (MS): The molecular ion peak at m/z 174 would confirm the molecular weight and, in conjunction with high-resolution mass spectrometry, the molecular formula of C₁₂H₁₄O. The fragmentation pattern, particularly the loss of a methyl group (m/z 159) and a characteristic McLafferty rearrangement product (m/z 116), would be consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1685 cm⁻¹ is indicative of a conjugated ketone (aryl ketone). The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would support the presence of both aromatic and saturated ring systems.

-

¹H NMR Spectroscopy: The downfield signals in the aromatic region (δ 7.2-8.0) would correspond to the four protons on the benzene ring. The two triplets at approximately δ 2.6 and δ 2.0 would be characteristic of the two adjacent methylene groups in the tetralone ring system. A prominent singlet integrating to six protons at around δ 1.3 would be strong evidence for the two equivalent methyl groups at the C-4 position.

-

¹³C NMR Spectroscopy: The signal at approximately δ 198 would be characteristic of a ketone carbonyl carbon. The signals in the aromatic region (δ 126-144) would account for the six carbons of the benzene ring. The remaining aliphatic signals would correspond to the methylene carbons and the quaternary carbon bearing the methyl groups, with the methyl carbons appearing at a higher field.

By combining the information from these spectroscopic techniques, the structure of 4,4-dimethyltetralone can be unequivocally determined. The logical flow from synthesis to the integration of multiple spectroscopic data points provides a robust framework for the structural elucidation of this and similar molecules.

Spectroscopic Profile of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one, a substituted α-tetralone derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete experimental dataset for this specific molecule, this document presents the available experimental data, supplemented with predicted values and comparative data from structurally related compounds. This guide is intended to serve as a valuable resource for the characterization and identification of this and similar compounds.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | d | 1H | Ar-H (H5) |

| 7.48 | t | 1H | Ar-H (H7) |

| 7.31 | t | 1H | Ar-H (H6) |

| 7.22 | d | 1H | Ar-H (H8) |

| 2.78 | t | 2H | -CH₂- (H2) |

| 2.01 | t | 2H | -CH₂- (H3) |

| 1.35 | s | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR Data (Predicted and Comparative)

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm for this compound | Experimental Chemical Shift (δ) ppm for α-Tetralone |

| C=O (C1) | ~198 | 198.3 |

| C4a | ~144 | 144.6 |

| C8a | ~133 | 133.0 |

| C5 | ~126 | 126.5 |

| C6 | ~128 | 128.8 |

| C7 | ~133 | 133.4 |

| C8 | ~126 | 126.2 |

| C2 | ~39 | 38.9 |

| C3 | ~30 | 23.2 |

| C4 | ~35 | 29.6 |

| -C(CH₃)₂ | ~32 | - |

| -C(CH₃)₂ | ~29 | - |

Predictions are based on standard chemical shift increments. Experimental data for α-tetralone is provided for reference.

Infrared (IR) Spectroscopy Data (Expected)

An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3020 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1465 | Medium | CH₂ bend |

| ~1370 | Medium | CH₃ bend (gem-dimethyl) |

Mass Spectrometry (MS) Data (Expected)

An experimental mass spectrum for this compound is not available. The expected molecular ion peak and major fragmentation patterns are outlined below.

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ |

| 131 | Moderate | [M - C₃H₇]⁺ |

| 118 | High | [M - C₄H₈]⁺ (retro-Diels-Alder) |

| 105 | Moderate | [C₇H₅O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

For ¹H NMR, the spectral width is set to 12 ppm, with a relaxation delay of 1 s and 16 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

For a KBr pellet, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk.

-

-

Data Acquisition:

-

The spectrum is recorded on an FTIR spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4,4-Dimethyltetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4-dimethyltetralone. The document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. A standardized experimental protocol for acquiring such a spectrum is also presented.

¹H NMR Spectral Data of 4,4-Dimethyltetralone

The analysis of the ¹H NMR spectrum of 4,4-dimethyltetralone reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical environment of each proton dictates its resonance frequency, providing a unique fingerprint for the compound's structure. The quantitative data extracted from the spectrum is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-8 | ~8.0 | Doublet (d) | ~7.8 | 1H |

| H-5, H-6, H-7 | ~7.2 - 7.5 | Multiplet (m) | - | 3H |

| H-2 | ~2.7 | Triplet (t) | ~6.5 | 2H |

| H-3 | ~2.0 | Triplet (t) | ~6.5 | 2H |

| 2 x CH₃ (C-4) | ~1.3 | Singlet (s) | - | 6H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum of 4,4-dimethyltetralone provides key insights into its molecular architecture. The downfield region of the spectrum is characterized by signals from the aromatic protons, while the upfield region displays the resonances of the aliphatic protons.

-

Aromatic Region: The proton at the H-8 position, being deshielded by the adjacent carbonyl group, appears as a distinct doublet at the lowest field (~8.0 ppm). The remaining aromatic protons (H-5, H-6, and H-7) resonate as a complex multiplet between ~7.2 and 7.5 ppm.

-

Aliphatic Region: The methylene protons at the C-2 position, adjacent to the carbonyl group, are observed as a triplet at approximately 2.7 ppm. These protons are coupled to the neighboring methylene protons at C-3, resulting in the triplet multiplicity. The C-3 methylene protons appear as a triplet around 2.0 ppm, coupled to the C-2 protons. The two methyl groups at the C-4 position are magnetically equivalent and do not have any neighboring protons to couple with, thus they appear as a sharp singlet at approximately 1.3 ppm, integrating for six protons.

The logical relationship between the proton signals and their coupling patterns can be visualized as follows:

An In-depth Technical Guide on the 13C NMR Chemical Shifts for 4,4-Dimethyltetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 4,4-dimethyltetralone. Due to the absence of specific experimentally published data for this compound, the chemical shifts presented herein are predicted based on established principles of NMR spectroscopy and comparison with structurally related compounds. This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra and includes visualizations to aid in the understanding of the molecular structure and its corresponding spectral data.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of 4,4-dimethyltetralone is predicted to exhibit 10 distinct signals, corresponding to the 12 carbon atoms in the molecule, with the two methyl groups at the C4 position being chemically equivalent. The predicted chemical shift values are summarized in Table 1. These predictions are based on the typical chemical shift ranges for carbons in similar chemical environments, including aromatic, carbonyl, quaternary, methylene, and methyl groups.

Table 1: Predicted 13C NMR Chemical Shifts for 4,4-Dimethyltetralone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~198 | Carbonyl (C=O) |

| C2 | ~35 | Methylene (-CH2-) |

| C3 | ~32 | Methylene (-CH2-) |

| C4 | ~38 | Quaternary (-C-) |

| C4a | ~145 | Aromatic (Quaternary) |

| C5 | ~128 | Aromatic (-CH=) |

| C6 | ~127 | Aromatic (-CH=) |

| C7 | ~133 | Aromatic (-CH=) |

| C8 | ~126 | Aromatic (-CH=) |

| C8a | ~132 | Aromatic (Quaternary) |

| C9, C10 | ~29 | Methyl (-CH3) |

Note: These are predicted values and may vary slightly from experimental results.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the following rationale:

-

Carbonyl Carbon (C1): The ketone carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 190-220 ppm.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the aromatic region, generally between 120-150 ppm. The quaternary aromatic carbons (C4a and C8a) are expected to have slightly different shifts compared to the protonated aromatic carbons (C5, C6, C7, and C8) due to substitution effects.

-

Quaternary Carbon (C4): The aliphatic quaternary carbon at position 4, bonded to two methyl groups and two methylene groups, is predicted to appear around 38 ppm.

-

Methylene Carbons (C2, C3): The two methylene carbons in the aliphatic ring are expected to have chemical shifts in the range of 30-40 ppm. C2, being alpha to the carbonyl group, is likely to be slightly more deshielded than C3.

-

Methyl Carbons (C9, C10): The two equivalent methyl carbons are the most shielded and will therefore appear at the highest field (lowest ppm value), typically around 29 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum of 4,4-dimethyltetralone.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 4,4-dimethyltetralone.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents contain a small amount of TMS. If not, a small drop can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for 13C NMR spectroscopy.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for relaxation of the carbon nuclei.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.0 ppm or the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 4,4-dimethyltetralone with the numbering of the carbon atoms used for the NMR assignments.

Caption: Molecular structure of 4,4-dimethyltetralone with atom numbering.

Experimental Workflow

The logical flow of the experimental and data analysis process for obtaining the 13C NMR spectrum is depicted below.

An In-depth Technical Guide to the Formation of Substituted Dihydronaphthalenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of substituted dihydronaphthalenones, a core structural motif in numerous biologically active compounds and pharmaceutical agents. This document details the reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Robinson Annulation

The Robinson annulation is a classic and widely used method for the formation of six-membered rings, making it a cornerstone in the synthesis of dihydronaphthalenones. The reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the bicyclic system.[1][2]

Mechanism of Action

The reaction proceeds in two key stages:

-

Michael Addition: A base abstracts an α-proton from a ketone (e.g., a substituted cyclohexanone) to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This conjugate addition results in the formation of a 1,5-diketone intermediate.[1]

-

Intramolecular Aldol Condensation: The 1,5-diketone intermediate, under the influence of a base, forms another enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated dihydronaphthalenone.[1]

Quantitative Data

The yield of the Robinson annulation can be influenced by factors such as the choice of base, solvent, and temperature. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of a substituted dihydronaphthalenone.

| Michael Donor | Michael Acceptor | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylcyclohexanone | Methyl Vinyl Ketone | NaOEt (1.1) | Ethanol | Reflux | 16 | 40-60 | [3] |

| Cyclohexanone | Methyl Vinyl Ketone | Ba(OH)₂ | Ethanol | Reflux | 16 | ~20 | [4] |

| 2-Carboxyethyl-cyclohexanone | Methyl Vinyl Ketone | NaNH₂ | Et₂O | 0 | - | 43 | [5] |

Experimental Protocol: Synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[3]

Materials:

-

2-Methylcyclohexanone (1.0 equiv.)

-

Methyl vinyl ketone (1.2 equiv.)

-

Sodium ethoxide (1.1 equiv.)

-

Anhydrous ethanol

-

5% Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel (230-400 mesh)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Add 2-methylcyclohexanone to the solution and stir for 15 minutes at room temperature.

-

Slowly add methyl vinyl ketone to the reaction mixture.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Cool the reaction mixture to room temperature and neutralize with 5% aqueous hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Tandem Aldol Condensation-Diels-Alder Reaction

This powerful one-pot methodology combines an aldol condensation to form a diene intermediate, which then undergoes an in-situ Diels-Alder cycloaddition with a dienophile to construct the dihydronaphthalenone skeleton.[6][7]

Mechanism of Action

The reaction cascade unfolds as follows:

-

Aldol Condensation: An enolate is generated from a cyclic ketone (e.g., 3,5,5-trimethylcyclohex-2-en-1-one) via deprotonation. This enolate then reacts with an aromatic aldehyde in an aldol addition, followed by dehydration to form a cross-conjugated dienone.[6]

-

Diels-Alder Cycloaddition: The newly formed dienone acts as the diene in a [4+2] cycloaddition with a dienophile, such as diethyl acetylenedicarboxylate (DEAD).[6]

-

Aromatization: The resulting cycloadduct undergoes isomerization and oxidative aromatization to yield the substituted dihydronaphthalenone.[6]

Quantitative Data

This one-pot procedure offers high efficiency. The following table provides examples of substituted dihydronaphthalenones synthesized via this tandem reaction.[6]

| Aromatic Aldehyde | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 37 | 80 |

| 4-Chlorobenzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 38 | 85 |

| 4-Methoxybenzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 40 | 82 |

| 2-Naphthaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 42 | 78 |

Experimental Protocol: One-Pot Synthesis of Diethyl 4-(4-chlorophenyl)-1-oxo-4,7,7-trimethyl-1,2,3,4,7,8-hexahydronaphthalene-5,6-dicarboxylate[6]

Materials:

-

3,5,5-Trimethylcyclohex-2-en-1-one (1.0 mmol)

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Diethyl acetylenedicarboxylate (DEAD) (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (10 mol%)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Combine 3,5,5-trimethylcyclohex-2-en-1-one, 4-chlorobenzaldehyde, and DMAP in water in a round-bottom flask.

-

Stir the mixture at 60 °C for 3 hours.

-

Add DEAD to the reaction mixture and increase the temperature to reflux.

-

Continue refluxing for 38 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Iron-Catalyzed Synthesis

Iron-catalyzed reactions provide an environmentally benign and cost-effective alternative for the synthesis of dihydronaphthalenones, often referred to as tetrahydronaphthalenes in this context. This method typically involves an iron(III)-catalyzed intramolecular Friedel-Crafts alkylation.[8][9]

Mechanism of Action

The proposed mechanism involves the following steps:

-

Intermediate Formation: The reaction is believed to proceed through a 3,4-dihydro-2H-pyran intermediate.[8]

-

Friedel-Crafts Alkylation: The iron(III) catalyst facilitates an intramolecular Friedel-Crafts alkylation of the pendant aryl group, leading to the formation of the tetrahydronaphthalene ring system.[8]

Quantitative Data

This method is notable for its high yields and tolerance of various functional groups.[9]

| Aryl Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenyl-4-(p-tolyl)butan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 8 | 96 |

| 4-(4-Nitrophenyl)-1-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 12 | 92 |

| 4-(4-Methoxyphenyl)-1-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 10 | 85 |

| 1-(Thiophen-2-yl)-4-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 12 | 64 |

Experimental Protocol: General Procedure for Iron-Catalyzed Synthesis of Tetrahydronaphthalenes[9]

Materials:

-

Aryl ketone substrate (1.0 equiv.)

-

Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Silica gel

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the aryl ketone substrate and anhydrous FeCl₃.

-

Add anhydrous DCE via syringe.

-

Heat the reaction mixture at 80 °C for the specified time (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be key intermediates or structural components of more complex dihydronaphthalenone systems. The reaction involves the acid-catalyzed electrocyclization of a divinyl ketone.[1][10]

Mechanism of Action

The classical Nazarov cyclization mechanism is as follows:

-

Pentadienyl Cation Formation: A Lewis or Brønsted acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.[10]

-

4π-Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation.[10]

-

Elimination and Tautomerization: Elimination of a proton from the oxyallyl cation, followed by tautomerization, yields the cyclopentenone product.[10]

Quantitative Data

The efficiency of the Nazarov cyclization can be influenced by the substrate structure and the choice of acid catalyst.

| Divinyl Ketone Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 1,5-Diphenylpenta-1,4-dien-3-one | SnCl₄ | DCM | 0 °C to rt | 30 min | 75 | [10] |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Acetic Acid | DES | 25 °C | - | >95 | [11] |

| Activated α-alkoxy divinyl ketones | Hydroxylamine | - | - | - | 60-79 |

Experimental Protocol: Synthesis of a Cyclopentenone via Nazarov Cyclization[10]

Materials:

-

Divinyl ketone (0.58 mmol)

-

Tin(IV) chloride (SnCl₄) (1.0 M in DCM, 1.16 mmol)

-

Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

Dissolve the divinyl ketone in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add the SnCl₄ solution dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Stir the mixture vigorously for 15 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Robinson Annulation [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]

- 8. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 10. [PDF] Tandem aldol condensation-Diels–Alder-aromatization sequence of reactions: a new pathway for the synthesis of 2-tetralone derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Diverse Biological Activities of Dihydronaphthalenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronaphthalenone derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These scaffolds, found in both natural products and synthetic compounds, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of various dihydronaphthalenone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

Several dihydronaphthalenone derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the induction of cytotoxicity in various cancer cell lines.

Quantitative Data: Anticancer Activity

| Derivative Name | Target/Assay | Cell Line(s) | IC50/GI50 (µM) | Reference |

| KGP03 | Tubulin Polymerization Inhibition | - | 1.0 | [1][2] |

| KGP413 | Tubulin Polymerization Inhibition | - | 1.2 | [2][3] |

| P1 (4-OCH3) | Cytotoxicity (MTT Assay) | K562 | 7.1 ± 0.5 | [4] |

| HT-29 | 10.3 ± 0.8 | [4] | ||

| MCF-7 | 12.5 ± 1.3 | [4] | ||

| P3 (3-NO2) | Cytotoxicity (MTT Assay) | K562 | 11.2 ± 1.1 | [4] |

| HT-29 | 15.8 ± 1.5 | [4] | ||

| MCF-7 | 18.2 ± 2.1 | [4] | ||

| P9 (4-CN) | Cytotoxicity (MTT Assay) | K562 | 9.2 ± 0.2 | [4] |

| HT-29 | 20.1 ± 2.4 | [4] | ||

| MCF-7 | 28.9 ± 3.2 | [4] |

Experimental Protocols: Anticancer Assays

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (e.g., KGP03, KGP413) dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4)

-

96-well, half-area, flat-bottom plates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.

-

Add 5 µL of 10x test compound, positive control, or vehicle control (DMSO) to the appropriate wells of a pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The IC50 value is determined by plotting the percent inhibition of tubulin polymerization against the logarithm of the compound concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., K562, HT-29, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds (e.g., P1, P3, P9) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]

-

After overnight incubation, remove 50 µL of the growth medium and add 50 µL of medium containing different concentrations of the test compounds.

-

Incubate the plates for 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Workflow and Pathway Diagrams

Caption: Workflow for anticancer activity screening of dihydronaphthalenone derivatives.

Caption: Mechanism of tubulin polymerization inhibition by dihydronaphthalenone derivatives.

Anti-inflammatory Activity

Certain dihydronaphthalenone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling.

Quantitative Data: Anti-inflammatory Activity

| Derivative Name | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |

| 7a | NLRP3 Inflammasome Inhibition | THP-1 | 0.88 | [6] |

| (IL-1β secretion) | BMDMs | 0.74 | [7] | |

| NO Production Inhibition | RAW 264.7 | - | [6] |

Experimental Protocols: Anti-inflammatory Assays

This assay measures the inhibition of NLRP3 inflammasome-mediated IL-1β secretion in macrophages.

Materials:

-

THP-1 cells or bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Test compound (e.g., 7a)

-

Human IL-1β ELISA kit

-

96-well plates

Procedure:

-

Cell Culture and Differentiation (THP-1): Seed THP-1 cells at 5 × 10⁵ cells/mL and differentiate with 100 nM PMA for 48 hours. Replace with fresh medium and rest for 24 hours.

-

Priming: Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.

-

Sample Collection: Centrifuge the plates and collect the supernatant.

-

ELISA: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β secretion and determine the IC50 value.

This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

LPS

-

Test compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells at a density of 1.5 × 10⁵ cells/mL in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percent inhibition of NO production.

Signaling Pathway Diagrams

Caption: Inhibition of the NLRP3 inflammasome pathway by dihydronaphthalenone derivative 7a.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]

The Pivotal Role of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as 4,4-dimethyl-1-tetralone, is a versatile bicyclic ketone that serves as a crucial synthetic intermediate in the development of a wide array of complex organic molecules. Its rigid, sterically defined scaffold makes it an ideal starting material for the synthesis of compounds with significant biological activity. This technical guide provides an in-depth overview of the synthesis of this key intermediate, its application in the construction of biologically active molecules such as retinoic acid receptor (RAR) antagonists and macrophage migration inhibitory factor (MIF) tautomerase inhibitors, and detailed experimental protocols for its synthesis and derivatization.

Introduction

The tetralone framework is a common motif in numerous natural products and pharmacologically active compounds. The introduction of gem-dimethyl groups at the 4-position, as seen in this compound, imparts unique conformational constraints and metabolic stability to its derivatives. This has led to its extensive use in medicinal chemistry as a building block for compounds targeting a range of therapeutic areas, including oncology, inflammation, and metabolic diseases. This guide will explore the synthesis of this intermediate and its subsequent elaboration into potent biological modulators.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4,4-Dimethyl-1-tetralone |

| CAS Number | 2979-69-3[1] |

| Molecular Formula | C₁₂H₁₄O[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 95-97 °C at 0.5 mmHg |

| Solubility | Soluble in chloroform and methanol |

Spectroscopic Data:

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 8.02 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 2.75 (t, 2H, -CH₂-CO), 2.00 (t, 2H, -CH₂-), 1.35 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.5 (C=O), 144.5 (Ar-C), 132.8 (Ar-C), 132.5 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 37.5 (-C(CH₃)₂), 35.0 (-CH₂-), 30.0 (-CH₂-CO), 29.5 (-CH₃) |

| IR (neat) | ν (cm⁻¹): 2960 (C-H), 1685 (C=O, aromatic ketone), 1600, 1460 (C=C, aromatic) |

| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 159, 131, 115, 91 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A detailed two-step protocol is provided below.

Experimental Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Methyl-4-phenylpentanoic Acid

This step involves the creation of the carboxylic acid precursor required for the subsequent cyclization.

-

Materials:

-

3-Methyl-3-phenyl-1-butene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry THF and cool to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium solution dropwise to the stirred THF.

-

Add 3-methyl-3-phenyl-1-butene dropwise via the dropping funnel. Stir the resulting solution at -78 °C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-methyl-4-phenylpentanoic acid. The product can be purified by recrystallization or column chromatography.

-

Step 2: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of the carboxylic acid to form the desired tetralone.

-

Materials:

-

4-Methyl-4-phenylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate solution, saturated

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve 4-methyl-4-phenylpentanoic acid in dry DCM.

-

Add thionyl chloride dropwise at room temperature and then reflux the mixture for 2 hours to form the corresponding acyl chloride.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the resulting crude acyl chloride in dry DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

-

Caption: Synthetic pathway to this compound.

Applications as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of various biologically active molecules. Two prominent examples are its use in the preparation of retinoic acid receptor (RAR) antagonists and macrophage migration inhibitory factor (MIF) tautomerase inhibitors.

Synthesis of Retinoic Acid Receptor (RAR) Antagonists

Retinoic acid receptors are nuclear receptors that play a crucial role in cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. Antagonists of RARs are therefore of significant therapeutic interest. The rigid scaffold of this compound provides an excellent starting point for the synthesis of potent and selective RAR antagonists.

Caption: Retinoic Acid Receptor (RAR) signaling and mechanism of antagonism.

Synthesis of MIF Tautomerase Inhibitors

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine involved in various inflammatory diseases. The tautomerase activity of MIF is linked to its pro-inflammatory functions, making it an attractive target for drug development. This compound can be readily derivatized to produce potent inhibitors of MIF tautomerase activity. A common synthetic route is the Claisen-Schmidt condensation with a substituted aromatic aldehyde.

Caption: MIF signaling and the role of tautomerase inhibitors.

Derivatization of the Core Intermediate: Claisen-Schmidt Condensation

A key reaction for functionalizing this compound is the Claisen-Schmidt condensation, which introduces an arylidene moiety at the 2-position. This reaction is pivotal for creating MIF tautomerase inhibitors and other biologically active molecules.

Experimental Protocol 2: Synthesis of (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

-

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Ice

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in methanol.

-

Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred methanolic solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product is purified by recrystallization from ethanol to afford (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a crystalline solid.[2]

-

Caption: Claisen-Schmidt condensation workflow.

Quantitative Data for a Representative Derivative

The following table summarizes the key data for a representative derivative synthesized from the core intermediate.

| Property | Value |

| IUPAC Name | (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |

| Molecular Formula | C₂₀H₂₀O₂[2] |

| Molecular Weight | 292.38 g/mol [2] |

| Appearance | Yellow crystalline solid |

| Melting Point | 110-112 °C |

| Yield | 85-95% |

Spectroscopic Data:

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 8.10 (d, 1H, Ar-H), 7.80 (s, 1H, =CH-Ar), 7.50-7.20 (m, 5H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.90 (s, 2H, -CH₂-), 1.40 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 187.0 (C=O), 160.0, 144.0, 137.0, 134.0, 132.0, 130.0, 128.5, 128.0, 127.0, 126.0, 114.0 (Ar-C & C=C), 55.5 (-OCH₃), 38.0 (-C(CH₃)₂), 30.0 (-CH₂-), 29.0 (-CH₃) |

| IR (KBr) | ν (cm⁻¹): 2960 (C-H), 1660 (C=O, conjugated), 1595, 1510 (C=C, aromatic), 1250 (C-O, ether) |

| Mass Spectrum (EI) | m/z (%): 292 (M⁺), 277, 159, 134 |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and its amenability to further functionalization, such as through the Claisen-Schmidt condensation, make it an attractive starting material for the construction of complex molecular architectures. The ability to readily access potent modulators of important biological targets like retinoic acid receptors and MIF tautomerase from this intermediate underscores its significance in modern drug discovery and development. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and scientists working in this area.

References

Biochemical Applications of 3,4-Dihydronaphthalen-1-one Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydronaphthalen-1-one, or α-tetralone, scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] Its inherent chemical properties and amenability to structural modification have led to its incorporation into numerous therapeutic agents and natural products. This technical guide provides an in-depth overview of the core biochemical uses of 3,4-dihydronaphthalen-1-one derivatives, focusing on their roles as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and anti-inflammatory compounds. Detailed experimental protocols for key biochemical assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and drug development in this area.

Enzyme Inhibition

Derivatives of 3,4-dihydronaphthalen-1-one have been extensively investigated as inhibitors of various enzymes, demonstrating potential therapeutic applications in neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and Parkinson's disease.[1] Several 3,4-dihydronaphthalen-1-one derivatives have been identified as potent and selective MAO inhibitors.[2]

Quantitative Data: MAO Inhibition

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| 1-Tetralone Derivative (1h) | MAO-A | 0.036 | MAO-B selective | |

| 1-Tetralone Derivative (1h) | MAO-B | 0.0011 | MAO-B selective | |

| 1-Tetralone Derivative (1o) | MAO-B | 0.0075 | MAO-B selective | |

| 1-Tetralone Derivative (1p) | MAO-A | 0.785 | - | |

| 3,4-dihydropyrimidin-2(1H)-one derivative (68) | AChE | 2.86 | - | [3] |

| 3,4-dihydropyrimidin-2(1H)-one derivative (68) | MAO-B | 0.34 | MAO-B selective | [3] |

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of 3,4-dihydronaphthalen-1-one derivatives against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Test compounds (dissolved in DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 320 nm, Emission: 380 nm)

Procedure:

-

Prepare Reagents: Dilute enzymes and substrate in the phosphate buffer to desired concentrations. Prepare serial dilutions of the test compounds and control inhibitors.

-

Reaction Mixture: In a 96-well plate, add 18.75 µL of either MAO-A (5 µg/mL) or MAO-B (12.5 µg/mL) enzyme solution to each well.

-

Add Inhibitors: Add the test compound dilutions to the wells. Include a no-inhibitor control (vehicle) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

-

Pre-incubation: If assessing time-dependent inhibition, pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the substrate kynuramine (final concentration 80 µM for MAO-A, 50 µM for MAO-B) to all wells to a final volume of 75 µL.

-

Measurement: Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30 minutes) at 37°C. The product, 4-hydroxyquinoline, is measured fluorometrically.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MAO Inhibition Assay

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity.[4][5] Inhibition of this activity can attenuate macrophage activation and has potential anti-inflammatory effects.[4] Certain 2-arylmethylene-1-tetralone derivatives have been shown to be effective MIF inhibitors.[4][5]

Experimental Protocol: MIF Tautomerase Activity Assay

This protocol describes a spectrophotometric method to measure the inhibition of MIF's tautomerase activity using L-dopachrome methyl ester as a substrate.[6][7]

Materials:

-

Recombinant human or mouse MIF

-

L-DOPA methyl ester

-

Sodium periodate

-

Reaction buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Substrate: Prepare L-dopachrome methyl ester fresh by mixing 500 µL of 12 mM L-DOPA methyl ester and 500 µL of 24 mM sodium periodate in 19 mL of reaction buffer. Incubate in the dark for 5 minutes at 25°C.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add purified recombinant MIF to a final concentration of 100 nM. Add serial dilutions of the test compounds. Incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.

-

Initiate Reaction: To each well, add 100 µL of a twice-concentrated assay substrate (prepared by mixing 500 µL of 24 mM sodium periodate and 500 µL of 12 mM L-DOPA methyl ester with 9 mL of reaction buffer).

-

Measurement: Immediately monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. Control samples should contain no enzyme.

-

Data Analysis: Determine the rate of dopachrome tautomerization for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

3,4-dihydronaphthalen-1-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of cell migration.[8][9]

Quantitative Data: Cytotoxicity of 3,4-Dihydronaphthalen-1-one Derivatives

| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |

| Dihydronaphthalenone chalconoid (P1) | K562 | 7.1 ± 0.5 | Chronic Myelogenous Leukemia | [8] |

| Dihydronaphthalenone chalconoid (P1) | HT-29 | 15.3 ± 1.2 | Colorectal Adenocarcinoma | [8] |

| Dihydronaphthalenone chalconoid (P1) | MCF-7 | 28.9 ± 3.1 | Breast Adenocarcinoma | [8] |

| Dihydronaphthalenone chalconoid (P2) | K562 | 10.2 ± 0.9 | Chronic Myelogenous Leukemia | [8] |

| Dihydronaphthalenone chalconoid (P9) | HT-29 | 14.6 ± 2.3 | Colorectal Adenocarcinoma | [8] |

| Thiazoline-Tetralin Derivative (6c) | SKOV-3 | 7.84 | Ovarian Cancer | [10] |

| Thiazoline-Tetralin Derivative (6c) | HepG2 | 13.68 | Hepatocellular Carcinoma | [10] |

| Thiazoline-Tetralin Derivative (6c) | A549 | 15.69 | Lung Carcinoma | [10] |

| Thiazoline-Tetralin Derivative (6c) | MCF-7 | 19.13 | Breast Adenocarcinoma | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][11][12]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Inhibition of NF-κB and MAPK Signaling Pathways

Certain piperazine-substituted 3,4-dihydronaphthalen-1-one derivatives have been shown to promote apoptosis and inhibit the migration of hepatocellular carcinoma cells by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.[9][13][14] The inhibition of IκBα phosphorylation is a key mechanism by which some compounds inhibit NF-κB signaling.[13]

Signaling Pathway: Inhibition of NF-κB by 3,4-Dihydronaphthalen-1-one Derivatives

Antimicrobial Activity

Functionalized α-tetralones have demonstrated notable in vitro antibacterial and antifungal activities.[15] Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15]

Quantitative Data: Antimicrobial Activity of 3,4-Dihydronaphthalen-1-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Type | Reference |

| Tetralone Derivative (2D) | S. aureus ATCC 29213 | 0.5 | Antibacterial | [16] |

| Tetralone Derivative (2D) | MRSA-2 | 1 | Antibacterial | [16] |

| Dihydropyrimidine Derivative (C6) | E. coli | 32 | Antibacterial | [17] |

| Dihydropyrimidine Derivative (C22) | P. aeruginosa | 32 | Antibacterial | [17] |

| Dihydropyrimidine Derivatives | C. albicans | 32 | Antifungal | [17] |

| Dihydropyrimidine Derivatives | A. niger | 32 | Antifungal | [17] |

Anti-inflammatory Activity

The anti-inflammatory properties of 3,4-dihydronaphthalen-1-one derivatives are primarily attributed to their ability to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways.[1] Chalcone derivatives bearing the 1-tetralone skeleton have shown potent inhibition of ROS production in LPS-stimulated macrophages.[1] Furthermore, some derivatives act as inhibitors of the pro-inflammatory cytokine MIF.[4]

Logical Relationship: Anti-inflammatory Mechanism

Conclusion

The 3,4-dihydronaphthalen-1-one scaffold continues to be a highly valuable pharmacophore in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biochemical activities, including potent enzyme inhibition, and significant anticancer, antimicrobial, and anti-inflammatory effects. The versatility of this scaffold allows for extensive structural modifications, providing a rich platform for the design and synthesis of novel drug candidates with improved potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the therapeutic potential of this important class of compounds.

References

- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]